molecular formula C2H2BrN3 B147057 3-Bromo-1H-1,2,4-triazole CAS No. 7343-33-1

3-Bromo-1H-1,2,4-triazole

Cat. No.: B147057
CAS No.: 7343-33-1
M. Wt: 147.96 g/mol
InChI Key: HHIZISRHAQPAMY-UHFFFAOYSA-N
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Description

3-Bromo-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C2H2BrN3. It is a derivative of 1,2,4-triazole, where a bromine atom is substituted at the third position of the triazole ring. This compound is known for its applications in various fields, including organic synthesis, coordination chemistry, and medicinal chemistry .

Mechanism of Action

Target of Action

3-Bromo-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . The primary targets of 1,2,4-triazoles are often transition metals, as they can act as ligands to create coordination complexes . These complexes can have various roles, depending on the specific transition metal and the surrounding biochemical environment .

Mode of Action

The mode of action of this compound involves its ability to accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters . The interaction with its targets results in the formation of these new compounds, which can then participate in further biochemical reactions .

Biochemical Pathways

Given its role in the synthesis of esters , it’s likely that it influences pathways involving these compounds. Ester compounds are involved in a wide range of biochemical processes, including lipid metabolism and signal transduction.

Pharmacokinetics

Its molecular weight (14796 g/mol) suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body .

Result of Action

The result of this compound’s action is the formation of ester compounds . These compounds can have various effects at the molecular and cellular level, depending on their specific structure and the biochemical pathways they participate in. For example, some esters are involved in cellular signaling, while others play a role in energy storage and release.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen, heat, and light. These factors could potentially affect its stability, efficacy, and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1H-1,2,4-triazole can be synthesized through several methods. One common method involves the bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-1H-1,2,4-triazole is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and material science .

Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. It has been explored for its potential in developing anticancer, antifungal, and antibacterial agents .

Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers. Its ability to act as a catalyst in esterification reactions makes it valuable in industrial processes .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the third position makes it a versatile intermediate for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

5-bromo-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZISRHAQPAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223661
Record name 1H-1,2,4-Triazole, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7343-33-1
Record name 1H-1,2,4-Triazole, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of determining the solid-state structure of 3-Bromo-1H-1,2,4-triazole?

A: For a long time, there was uncertainty regarding the predominant tautomeric form of halogenated 1,2,4-triazoles, including this compound. The research paper titled "The structure of halogeno-1,2,4-triazoles in the solid state and in solution" [] utilized X-ray crystallography to definitively determine the structure of this compound in its solid state. This was crucial because it confirmed that 3-halo-1H-1,2,4-triazoles do not deviate from the established rule regarding annular tautomerism in these compounds. Understanding the solid-state structure provides a foundation for predicting its behavior in various chemical reactions and developing further research.

Q2: How does the paper "Thietanyl Protection in the Synthesis of 5-Aryloxy(sulfonyl)-3-bromo-1,2,4-triazoles" contribute to our understanding of this compound?

A: This paper [] explores a synthetic route to produce a range of 3-Bromo-1,2,4-triazole derivatives containing specific substituents. While the abstract doesn't provide detailed results, the very title suggests the importance of this compound as a building block for more complex molecules. The use of thietanyl as a protecting group implies that researchers are interested in selectively modifying other positions on the triazole ring, further highlighting the significance of this compound as a synthetic precursor in medicinal or materials chemistry.

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